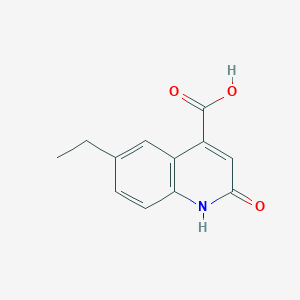![molecular formula C13H13NO2 B11892111 N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide CAS No. 832102-20-2](/img/structure/B11892111.png)
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of a naphthalene ring substituted with a hydroxymethyl group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxymethyl and acetamide groups.
Hydroxymethylation: Naphthalene is first hydroxymethylated using formaldehyde and a base such as sodium hydroxide. This reaction introduces the hydroxymethyl group at the 6-position of the naphthalene ring.
Acetylation: The hydroxymethylated naphthalene is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: N-[6-(Aminomethyl)naphthalen-2-yl]acetamide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes involving naphthalene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide involves its interaction with specific molecular targets. The hydroxymethyl and acetamide groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The naphthalene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-carboxamide: Similar structure but lacks the hydroxymethyl group.
N-[6-(Methoxymethyl)naphthalen-2-yl]acetamide: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
N-[6-(Hydroxymethyl)naphthalen-2-yl]formamide: Similar structure but with a formamide group instead of an acetamide group.
Uniqueness
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is unique due to the presence of both hydroxymethyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
832102-20-2 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
N-[6-(hydroxymethyl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C13H13NO2/c1-9(16)14-13-5-4-11-6-10(8-15)2-3-12(11)7-13/h2-7,15H,8H2,1H3,(H,14,16) |
Clave InChI |
BRQKOIHDILSFPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
![2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)

![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)




![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)



![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)
